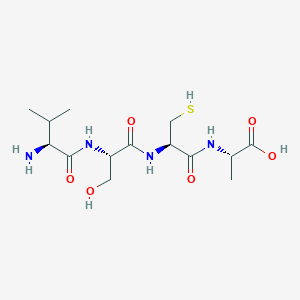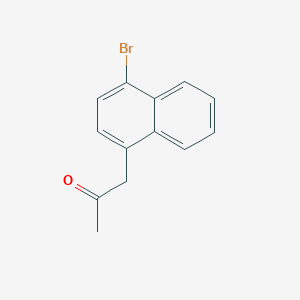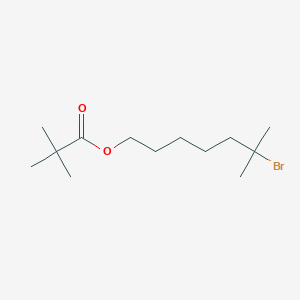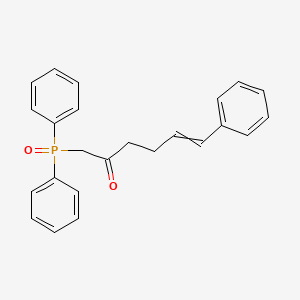
1-(Diphenylphosphoryl)-6-phenylhex-5-en-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Diphenylphosphoryl)-6-phenylhex-5-en-2-one is an organic compound that belongs to the class of phosphine oxides. This compound is characterized by the presence of a diphenylphosphoryl group attached to a hexenone backbone. Phosphine oxides are known for their stability and unique chemical properties, making them valuable in various chemical reactions and applications.
Preparation Methods
The synthesis of 1-(Diphenylphosphoryl)-6-phenylhex-5-en-2-one typically involves the reaction of diphenylphosphine oxide with an appropriate alkene or alkyne under specific conditions. One common method involves the use of Grignard reagents, where the interaction of Grignard organomagnesium reagents with corresponding chlorophosphines is employed . This method is widely used due to its efficiency and the ability to produce high yields of the desired product.
Industrial production methods may involve the use of large-scale reactors and optimized reaction conditions to ensure the consistent production of high-purity this compound. The process may include steps such as purification through recrystallization or chromatography to achieve the desired product quality.
Chemical Reactions Analysis
1-(Diphenylphosphoryl)-6-phenylhex-5-en-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides with higher oxidation states.
Reduction: Reduction reactions can convert the phosphine oxide group to a phosphine group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the diphenylphosphoryl group is replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-(Diphenylphosphoryl)-6-phenylhex-5-en-2-one has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphine ligands and catalysts.
Biology: The compound is studied for its potential biological activities, including its role as an antioxidant and its interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development and as a pharmacological agent.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and advanced materials
Mechanism of Action
The mechanism of action of 1-(Diphenylphosphoryl)-6-phenylhex-5-en-2-one involves its interaction with specific molecular targets and pathways. The diphenylphosphoryl group can act as a ligand, binding to metal centers and influencing their reactivity. This interaction can modulate various chemical and biological processes, including catalysis and enzyme activity .
Comparison with Similar Compounds
1-(Diphenylphosphoryl)-6-phenylhex-5-en-2-one can be compared with other similar compounds, such as:
Diphenylphosphoryl azide: Known for its use in azide chemistry and peptide synthesis.
Diphenylphosphine oxide: A precursor in the synthesis of various phosphine ligands and catalysts.
Phenyl-substituted diphenylphosphoryl thiosemicarbazide:
The uniqueness of this compound lies in its specific structure and the presence of the hexenone backbone, which imparts distinct chemical properties and reactivity compared to other phosphine oxides.
Properties
CAS No. |
821770-41-6 |
|---|---|
Molecular Formula |
C24H23O2P |
Molecular Weight |
374.4 g/mol |
IUPAC Name |
1-diphenylphosphoryl-6-phenylhex-5-en-2-one |
InChI |
InChI=1S/C24H23O2P/c25-22(15-11-10-14-21-12-4-1-5-13-21)20-27(26,23-16-6-2-7-17-23)24-18-8-3-9-19-24/h1-10,12-14,16-19H,11,15,20H2 |
InChI Key |
HKCKAVNFRIJYGC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C=CCCC(=O)CP(=O)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-{[2-(4-Chlorophenoxy)phenyl]sulfamoyl}phenyl)acetamide](/img/structure/B14208272.png)

![3-(4-Methoxyphenyl)-1-methylpyrrolo[2,3-b]pyrrolizin-8(1H)-one](/img/structure/B14208292.png)

![1,1',1''-[(2,4,6-Trimethoxybenzene-1,3,5-triyl)tri(ethyne-2,1-diyl)]tris(4-nitrobenzene)](/img/structure/B14208301.png)

![(3S)-3-[(Methoxycarbonyl)amino]-4-oxo-4-propoxybutanoate](/img/structure/B14208329.png)
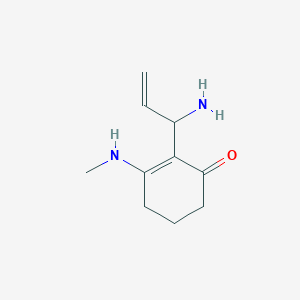
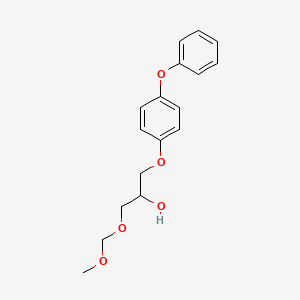
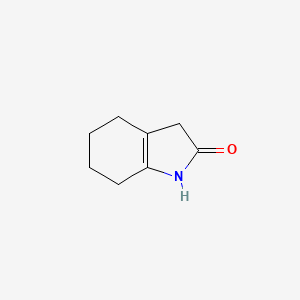
![N-[4-({2-[(Pyridin-3-yl)oxy]phenyl}sulfamoyl)phenyl]acetamide](/img/structure/B14208349.png)
